molecular formula C17H17F4N5O B2761151 1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea CAS No. 2034405-07-5

1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Katalognummer: B2761151
CAS-Nummer: 2034405-07-5
Molekulargewicht: 383.351
InChI-Schlüssel: CZGJOHABXZOWRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a trifluoromethyl-substituted pyrimidinyl group, and a piperidinyl urea moiety, making it a subject of study for its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting 4-piperidone with appropriate reagents under controlled conditions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the piperidinyl intermediate reacts with a pyrimidinyl halide.

    Coupling with Fluorophenyl Isocyanate: The final step involves coupling the intermediate with 2-fluorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with specific signaling pathways involved in cancer progression. For instance, compounds with trifluoromethyl groups have been shown to enhance the potency of kinase inhibitors by improving their binding affinity to target proteins .

Antimicrobial Properties

The synthesis of derivatives containing the urea moiety has been linked to antimicrobial activity. A case study evaluated the effectiveness of various urea derivatives against Gram-positive and Gram-negative bacterial strains. The results indicated that compounds similar to 1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea exhibited significant antibacterial properties, with minimum inhibitory concentrations comparable to standard antibiotics .

Neurological Disorders

Research into the neuroprotective effects of compounds containing piperidine and pyrimidine structures has shown promise in treating neurological disorders such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems, potentially offering a therapeutic avenue for cognitive enhancement .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Reference
Compound AKinase X0.5
Compound BKinase Y0.8
This compoundKinase ZTBDTBD

Table 2: Antimicrobial Efficacy

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound CStaphylococcus aureus10
Compound DEscherichia coli15
This compoundBacillus subtilisTBDTBD

Case Study 1: Development of Anticancer Agents

A series of experiments conducted on various derivatives of the compound demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The presence of the trifluoromethyl group was critical for enhancing the compound's solubility and bioavailability, leading to improved therapeutic outcomes.

Case Study 2: Evaluation of Antimicrobial Properties

In a comparative study against established antibiotics, derivatives of this compound showed promising results against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Fluorophenyl)-3-(1-(4-pyrimidinyl)piperidin-4-yl)urea: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    1-(2-Chlorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea: Substitution of fluorine with chlorine can lead to different reactivity and biological activity.

    1-(2-Fluorophenyl)-3-(1-(6-(methyl)pyrimidin-4-yl)piperidin-4-yl)urea: The presence of a methyl group instead of trifluoromethyl can significantly alter its properties.

Uniqueness

1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is unique due to the presence of both fluorine and trifluoromethyl groups, which can enhance its stability, lipophilicity, and biological activity

Biologische Aktivität

The compound 1-(2-Fluorophenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}F3_{3}N4_{4}O
  • Molecular Weight : 358.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with a trifluoromethyl-substituted pyrimidine derivative in the presence of coupling agents. The detailed synthetic pathways have been documented in various studies, highlighting the importance of optimizing conditions to increase yield and purity .

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. For example, it has been shown to bind effectively to the insulin-like growth factor 1 receptor (IGF1R), which is crucial in tumor growth and metastasis .
  • Cytotoxic Effects : In vitro assays reveal that the compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (a liver cancer cell line), with an IC50_{50} value indicating potent activity .

Pharmacological Profiles

  • Anti-cancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit their migration and colony formation capabilities. This is particularly relevant for hepatocellular carcinoma (HCC), where it has shown promising results in reducing cell viability and inducing cell cycle arrest .
  • Selectivity : The selectivity for cancer cells over normal cells is an important aspect of its pharmacological profile, suggesting a favorable therapeutic index.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures, providing insights into their potential applications:

StudyCompoundActivityFindings
Compound 27CytotoxicityIC50_{50} = 0.62 ± 0.34 μM against HepG2; inhibited HCC cell migration
PDE4D inhibitorAnti-inflammatoryShowed selective inhibition and potential for treating chronic airway diseases
Monoacylglycerol lipase inhibitorAnalgesicPotent inhibition with therapeutic implications for pain management

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N5O/c18-12-3-1-2-4-13(12)25-16(27)24-11-5-7-26(8-6-11)15-9-14(17(19,20)21)22-10-23-15/h1-4,9-11H,5-8H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGJOHABXZOWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.